N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPTYWSFMQDACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, with the CAS number 1207013-22-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 427.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1207013-22-6 |
| Molecular Formula | CHClF NOS |
| Molecular Weight | 427.9 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study involving various thieno[3,2-d]pyrimidine derivatives, it was found that modifications at the 7-position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The presence of the fluorophenyl group was particularly noted for its role in increasing lipophilicity and enhancing cellular uptake.
Antiviral Activity
Compounds with similar structures have also been investigated for antiviral properties. For example, a derivative of thieno[3,2-d]pyrimidine was reported to exhibit activity against viral infections by inhibiting viral replication processes.
Research Findings:
- Mechanism of Action: The antiviral activity is attributed to the inhibition of viral polymerases or proteases, which are crucial for viral replication.
- Efficacy: In vitro studies demonstrated that certain derivatives could reduce viral load significantly in infected cell cultures.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways associated with cancer progression.
- DNA Interaction: Some studies suggest that thieno[3,2-d]pyrimidines can intercalate into DNA, leading to disruptions in replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
